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Compound of Interest

2-(Azido-PEG3-amido)-1,3-
bis(NHS Ester)

Cat. No.: B8106308

Compound Name:

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of two structurally distinct yet functionally
related trifunctional crosslinkers: N-(Azido-PEGS3)-N-bis(PEG3-NHS ester) and 2-(Azido-
PEG3-amido)-1,3-bis(NHS Ester). These reagents are pivotal in the field of bioconjugation,
enabling the synthesis of complex biomolecular architectures with applications in drug delivery,
diagnostics, and proteomics.

Introduction to Azido-PEG3-bis(NHS Ester) Linkers

Azido-PEG3-bis(NHS Ester) linkers are heterotrifunctional molecules that incorporate three key
chemical features: an azide group, a polyethylene glycol (PEG) spacer, and two N-
hydroxysuccinimide (NHS) esters. This unique combination of reactive groups allows for a two-
step, orthogonal conjugation strategy. The NHS esters react efficiently with primary amines,
such as those found on the side chains of lysine residues in proteins, to form stable amide
bonds. The azide group provides a bioorthogonal handle for subsequent modification via "click
chemistry," most commonly through copper-catalyzed (CUAAC) or strain-promoted (SPAAC)
azide-alkyne cycloaddition reactions, or through the Staudinger ligation.

The PEG spacer enhances the solubility and flexibility of the linker and the resulting conjugate,
which can reduce steric hindrance and improve the pharmacokinetic properties of therapeutic
molecules.
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Molecular and Physicochemical Properties

Two commercially available linkers fit the general description of Azido-PEG3-bis(NHS Ester). It
is crucial for researchers to distinguish between them as their different structures will influence
the geometry and properties of the final conjugate.

N-(Azido-PEG3)-N- 2-(Azido-PEG3-amido)-1,3-
Property . .

bis(PEG3-NHS ester) bis(NHS Ester)
Molecular Weight 820.84 g/mol [1] 658.62 g/mol [2]
Chemical Formula Cs34Hs6N6O17[1] C26H38N6014[2]
Structure Symmetric, branched Branched
Purity Typically >95% Typically >95%]3]

. ) Soluble in DCM, DMSO,
Solubility Soluble in DCM[3]
DMF[3]
N -20°C, protected from -20°C, protected from

Storage Conditions ] ]

moisture[1][3] moisture[3]

Reaction Mechanisms and Signaling Pathways

The utility of Azido-PEG3-bis(NHS Ester) linkers lies in their ability to facilitate sequential and
orthogonal bioconjugation reactions.

Amine Acylation via NHS Ester

The first step in a typical workflow involves the reaction of the bis(NHS ester) with primary
amines on a target molecule. NHS esters are highly reactive towards nucleophilic primary
amines at a slightly basic pH (typically 7.2-8.5). The reaction proceeds via nucleophilic acyl
substitution, resulting in the formation of a stable amide bond and the release of N-
hydroxysuccinimide.

Due to the presence of two NHS esters, these linkers can be used to either conjugate two
different amine-containing molecules to a single linker or to potentially crosslink molecules.
Careful control of stoichiometry is essential to favor the desired reaction pathway.
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Bioorthogonal Azide Reactions

Once the azide-functionalized molecule is synthesized, the azide group can be selectively
reacted with a molecule containing a complementary functional group.

e Click Chemistry (CUAAC and SPAAC): The azide group can undergo a [3+2] cycloaddition
reaction with an alkyne to form a stable triazole ring. This "click" reaction is highly efficient
and specific. The copper-catalyzed version (CUAAC) is very rapid, while the strain-promoted
version (SPAAC), which uses a strained cyclooctyne, is copper-free and thus more suitable
for use in living systems.

» Staudinger Ligation: The azide can also react with a phosphine-containing molecule in a
Staudinger ligation to form a stable amide bond. This reaction is also bioorthogonal and
proceeds under mild conditions.

The choice of the bioorthogonal reaction depends on the specific application, the nature of the
molecules to be conjugated, and the presence of potentially interfering functional groups.

Experimental Protocols

The following are generalized protocols for the use of Azido-PEG3-bis(NHS Ester) linkers.
Optimization of reaction conditions, including stoichiometry, pH, temperature, and reaction time,
is recommended for each specific application.

General Protocol for Protein Labeling with Azido-PEG3-
bis(NHS Ester)

This protocol is a starting point for the labeling of proteins with an azide handle for subsequent
click chemistry.

Materials:
o Protein to be labeled (in an amine-free buffer, e.g., PBS pH 7.4)
e Azido-PEG3-bis(NHS Ester) linker

e Anhydrous DMSO or DMF
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e Quenching buffer (e.g., 1 M Tris-HCI, pH 8.0)
e Desalting column or dialysis cassette for purification
Procedure:

o Prepare Protein Solution: Dissolve the protein in an amine-free buffer at a concentration of 1-
10 mg/mL.

e Prepare Linker Stock Solution: Immediately before use, dissolve the Azido-PEG3-bis(NHS
Ester) linker in anhydrous DMSO or DMF to a concentration of 10 mM.

o Conjugation Reaction: Add a 5-20 fold molar excess of the linker stock solution to the protein
solution. The final concentration of the organic solvent should not exceed 10% (v/v).

 Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2
hours on ice.

e Quenching: (Optional) Add quenching buffer to a final concentration of 50 mM to stop the
reaction. Incubate for 15 minutes at room temperature.

 Purification: Remove excess, unreacted linker by size-exclusion chromatography (e.g., a
desalting column) or dialysis.

o Characterization: The degree of labeling (DOL) can be determined using various methods,
such as MALDI-TOF mass spectrometry or by reacting the azide-labeled protein with a
fluorescently tagged alkyne and measuring the fluorescence.

Case Study: Synthesis of a Bispecific Heterodimer for
Prostate Cancer Imaging

A study by Ma et al. (2019) demonstrated the use of a symmetric trifunctional linker, consistent
with the structure of N-(Azido-PEG3)-N-bis(PEG3-NHS ester), for the synthesis of a bispecific
heterodimer for PET imaging of prostate cancer.[4]

Experimental Workflow:
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e Synthesis of the Heterodimer:

o A prostate-specific membrane antigen (PSMA) targeting motif and a neurotensin receptor
1 (NTR1) targeting motif, both containing primary amines, were conjugated to the
trifunctional linker.

o The reaction was likely carried out in a stepwise manner or with careful control of
stoichiometry to favor the formation of the heterodimer over homodimers.

» Radiolabeling via Click Chemistry:

o The resulting azide-functionalized heterodimer was then radiolabeled with a fluorine-18
labeled bicyclononyne (BCN) probe via a strain-promoted azide-alkyne cycloaddition
(SPAAC) reaction.[4]

Quantitative Data from the Study:

Parameter Value

Binding Affinity (ICso) of F-BCN-PSMA-NT Comparable to monomeric ligands
Tumor Uptake (PC-3, NTR1+/PSMA-) 1.4 + 0.3 %ID/g

Tumor Uptake (LnCap, PSMA+/NTR1-) 1.3+ 0.2 %ID/g

This study highlights the utility of Azido-PEG3-bis(NHS ester) linkers in constructing complex,
multi-component molecules for targeted diagnostics and therapeutics.

Applications in Drug Development

The unique properties of Azido-PEG3-bis(NHS Ester) linkers make them valuable tools in
various aspects of drug development.

» Antibody-Drug Conjugates (ADCs): These linkers can be used to attach two drug molecules
to an antibody, potentially increasing the drug-to-antibody ratio (DAR). The azide group can
then be used for further functionalization, such as the attachment of an imaging agent or a
second therapeutic payload.
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o PROTACS (Proteolysis Targeting Chimeras): 2-(Azido-PEG3-amido)-1,3-bis(NHS Ester) is
particularly well-suited for the synthesis of PROTACSs.[5] A PROTAC consists of a ligand that
binds to a target protein and another ligand that recruits an E3 ubiquitin ligase, joined by a
linker. The bis(NHS ester) functionality allows for the conjugation of these two ligands, and
the azide can be used to attach other moieties.

» Bispecific Antibodies and Proteins: As demonstrated in the case study, these linkers are ideal
for creating bispecific molecules that can simultaneously target two different antigens or
receptors. This is a promising strategy for treating heterogeneous diseases like cancer.[4]

» Surface Modification: The NHS esters can be used to attach the linker to amine-
functionalized surfaces, such as nanoparticles or microarrays. The azide groups then provide
a platform for the immobilization of various biomolecules via click chemistry.

Visualizations
General Bioconjugation Workflow
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Step 1: Amine Conjugation Step 2: Bioorthogonal Azide Reaction

Molecule B-Linker-Molecule A
(with azide)

Azido-PEG3-bis(NHS Ester)

r+ Molecule A Click Chemistry

+ Molecule B

Molecule B-Linker-Molecule A

Click to download full resolution via product page

Caption: General workflow for the synthesis of a trifunctional conjugate using Azido-PEG3-
bis(NHS Ester).

Signaling Pathway for PROTAC-Mediated Protein
Degradation
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Caption: Mechanism of action for a PROTAC utilizing a linker such as 2-(Azido-PEG3-
amido)-1,3-bis(NHS Ester).
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Conclusion

Azido-PEG3-bis(NHS Ester) crosslinkers are versatile and powerful tools for the construction of
complex bioconjugates. Their trifunctional nature, combining amine-reactive NHS esters with a
bioorthogonal azide handle, enables the precise and efficient synthesis of molecules for a wide
range of applications in research and drug development. A thorough understanding of their
chemical properties and reaction mechanisms, coupled with careful optimization of
experimental protocols, will allow researchers to fully harness the potential of these valuable
reagents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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